3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
Overview
Description
3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline is a chemical compound with the CAS Number: 799262-39-8. It has a molecular weight of 205.22 . The IUPAC name for this compound is 3-methoxy-5-(5-methyl-1H-tetraazol-1-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N5O/c1-6-11-12-13-14(6)8-3-7(10)4-9(5-8)15-2/h3-5H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) explores the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity against various microbial strains and fungi. This research indicates the potential use of such compounds in the development of new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Synthesis, Structure, and Thermal Decomposition
Yılmaz et al. (2015) conducted a study on the synthesis, structure, and thermal decomposition of various phenyl tetrazoles, including compounds related to 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. Their research provides insights into the properties and decomposition behaviors of these compounds, which could be relevant for applications in material sciences or chemical engineering (Yılmaz et al., 2015).
Potential in Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups highlights their potential as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Electroluminescence Application
In a study on luminescent platinum complexes, Vezzu et al. (2010) explore the potential use of substituted anilines, including similar structures to this compound, in organic light-emitting diode (OLED) devices. These complexes demonstrate high quantum efficiency and broad emission spectra, suggesting their applicability in advanced lighting and display technologies (Vezzu et al., 2010).
Polymerization Catalyst
Kim et al. (2012) discuss the synthesis of Zn(II) chloride complexes using anilines including structures related to this compound. These complexes were used as catalysts in the polymerization of methyl methacrylate (MMA), indicating the potential use of such anilines in catalytic processes for polymer synthesis (Kim et al., 2012).
properties
IUPAC Name |
3-methoxy-5-(5-methyltetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-3-7(10)4-9(5-8)15-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCRWVBLNZVWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390063 | |
Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
799262-39-8 | |
Record name | 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799262-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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